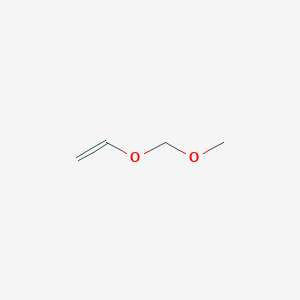![molecular formula C8H12N2S B14491687 2-[(Pyridin-2-ylmethyl)amino]ethanethiol CAS No. 65149-73-7](/img/structure/B14491687.png)
2-[(Pyridin-2-ylmethyl)amino]ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyridin-2-ylmethyl)amino]ethanethiol is an organic compound that features a pyridine ring attached to an ethanethiol group via an aminoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-ylmethyl)amino]ethanethiol typically involves the reaction of pyridine-2-carbaldehyde with 2-aminoethanethiol in the presence of a reducing agent. The reaction is usually carried out under mild conditions, such as room temperature, to prevent decomposition of the product. The general reaction scheme is as follows:
Step 1: Pyridine-2-carbaldehyde is reacted with 2-aminoethanethiol in the presence of a reducing agent like sodium borohydride.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pyridin-2-ylmethyl)amino]ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-[(Pyridin-2-ylmethyl)amino]ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]ethanethiol involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form coordinate bonds with metal ions, making the compound an effective ligand in coordination chemistry. The pathways involved may include the modulation of enzyme activity or the inhibition of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridylethylamine: A histamine agonist selective for the H1 subtype.
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide: Contains a similar pyridine moiety and is used in coordination chemistry.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities.
Uniqueness
2-[(Pyridin-2-ylmethyl)amino]ethanethiol is unique due to its combination of a pyridine ring and a thiol group, which provides distinct chemical reactivity and potential for forming diverse metal complexes. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
65149-73-7 |
|---|---|
Fórmula molecular |
C8H12N2S |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethylamino)ethanethiol |
InChI |
InChI=1S/C8H12N2S/c11-6-5-9-7-8-3-1-2-4-10-8/h1-4,9,11H,5-7H2 |
Clave InChI |
GVNSSGZFWJZSBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)






